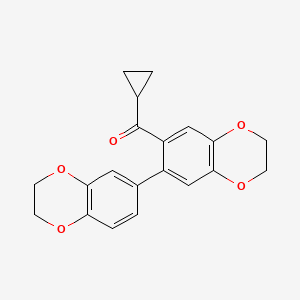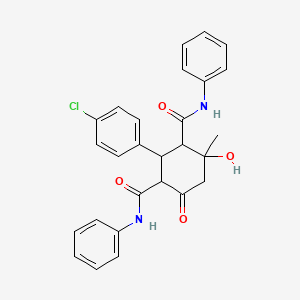![molecular formula C10H7N5O B11050404 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a phenyl group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of acetic acid can yield the desired triazolopyridazine compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced triazolopyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as an antimicrobial agent, with studies demonstrating its activity against both Gram-positive and Gram-negative bacteria . Additionally, it has been investigated for its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines .
In the field of materials science, this compound has been explored for its potential use in the development of new functional materials, such as organic semiconductors and fluorescent probes . Its unique structural features make it a valuable building block for the design of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may exert its effects by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting bacterial membrane integrity . In anticancer applications, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol can be compared with other similar compounds, such as 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole, 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]thiadiazole, and 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]selenadiazole . These compounds share a similar triazole ring structure but differ in the heteroatoms present in the fused ring system.
The uniqueness of this compound lies in its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical and biological properties. This compound has shown a broader range of biological activities compared to its analogs, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C10H7N5O |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
5-phenyl-2H-triazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-9-8(12-14-13-9)6-11-15(10)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI-Schlüssel |
OBKWVPXWYXVNHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=NNN=C3C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



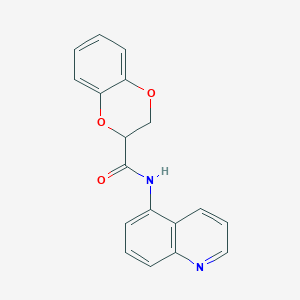

![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)

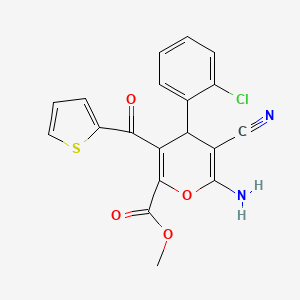
![2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
![N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11050359.png)
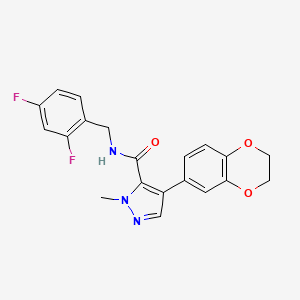
![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)
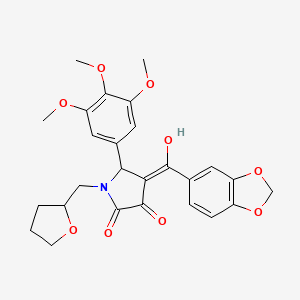

![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
